E3 ligase Ligand 18

PROTAC design E3 ligase recruitment VHL binding affinity

E3 ligase Ligand 18, also known as VH032, is a small-molecule von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand utilized as a chemical building block in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound functions by recruiting the VHL E3 ligase complex to target proteins, enabling ubiquitination-mediated proteasomal degradation of disease-relevant proteins including cancer-promoting factors.

Molecular Formula C17H17ClN6O4S
Molecular Weight 436.9 g/mol
Cat. No. B10856833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 18
Molecular FormulaC17H17ClN6O4S
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O
InChIInChI=1S/C17H17ClN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1
InChIKeyCEOFSRBWEZNKGM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand 18 (VH032) for PROTAC Procurement: VHL Ligand Specification and Baseline Characterization


E3 ligase Ligand 18, also known as VH032, is a small-molecule von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand utilized as a chemical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound functions by recruiting the VHL E3 ligase complex to target proteins, enabling ubiquitination-mediated proteasomal degradation of disease-relevant proteins including cancer-promoting factors . VH032 exhibits a dissociation constant (Kd) of 185 nM for the VHL protein in binding assays and serves as the foundational VHL ligand from which the majority of published VHL-targeting PROTACs have been derived [1].

Why E3 Ligase Ligand 18 (VH032) Cannot Be Substituted by Alternative VHL Ligands Without Revalidation


Within the VHL ligand class, even structurally related compounds such as VH298 exhibit significantly different binding affinities and functional profiles that materially alter PROTAC performance [1]. VH298 demonstrates approximately 2- to 5-fold higher binding potency than VH032 in fluorescence polarization and TR-FRET assays [2]. These affinity differences translate into divergent ternary complex formation kinetics, cellular degradation efficiency, and off-target degradation profiles when incorporated into identical PROTAC scaffolds [3]. Furthermore, the extensive structural characterization and availability of ternary complex crystal structures for VH032-based PROTACs provide rational design advantages that are absent for less-characterized VHL ligand alternatives [4].

E3 Ligase Ligand 18 (VH032) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Binding Affinity Comparison: VH032 Versus VH298 in VHL Recruitment Potency

VH032 exhibits a Kd of 185 nM for VHL binding, whereas the structurally related VHL ligand VH298 demonstrates higher potency with a Ki of approximately 80-90 nM in fluorescence polarization assays [1]. In TR-FRET assays using a BODIPY FL VH032 probe, VH298 shows a 4.23-fold increased sensitivity relative to VH032 [2]. This affinity differential directly influences ternary complex formation efficiency when the ligands are incorporated into PROTAC designs.

PROTAC design E3 ligase recruitment VHL binding affinity

PROTAC Degradation Efficiency: VH032-Based MZ1 Demonstrates Nanomolar DC50 Against BET Proteins

When conjugated to the pan-BET inhibitor JQ1 via a PEG linker, VH032 forms the PROTAC MZ1, which achieves a DC50 of 40 nM against BRD2 with 98% maximum degradation (Dmax) and an EC50 of 27 nM in cellular assays [1]. The ternary complex formed by MZ1 exhibits a Kd of 0.9106 nM for the Brd2 BD2 domain with positive cooperativity (α > 1), demonstrating that VH032 enables highly cooperative ternary complex formation [2]. This performance establishes VH032 as the foundational VHL ligand for BET-targeting PROTAC development.

PROTAC degradation BET bromodomain DC50 quantification

E3 Ligase Platform Selection: VHL-Based Versus CRBN-Based PROTACs Exhibit Distinct Property Profiles

PROTACs utilizing VHL-recruiting ligands (including VH032 derivatives) occupy a chemical space that differs from CRBN-based PROTACs. CRBN-based PROTACs such as ARV-110 and ARV-471 have advanced to clinical development partly due to favorable oral absorption properties within their chemical space [1]. VHL-based PROTACs, while potentially presenting greater oral bioavailability challenges, offer distinct advantages in degradation selectivity profiles, as demonstrated by VHL-based CDK6 degraders that achieved target specificity not observed with corresponding CRBN-based constructs [2].

E3 ligase comparison VHL vs CRBN oral bioavailability

BCR-ABL PROTAC Degradation: GMB-475 Achieves IC50 of 1.11 μM in Ba/F3 Cells

When conjugated to a BCR-ABL1-targeting ligand, VH032 forms the PROTAC GMB-475, which induces BCR-ABL1 degradation with an IC50 of 1.11 μM in Ba/F3 cells . This represents a distinct pharmacological mechanism compared to traditional BCR-ABL kinase inhibitors (e.g., imatinib, dasatinib), which achieve target occupancy without protein elimination and are subject to resistance-conferring kinase domain mutations.

BCR-ABL degradation CML GMB-475

VH032 Linker Attachment Point Optimization Enables Efficient Kinase Degradation

A systematic evaluation of VH032 linker attachment points revealed specific exit vectors that are highly efficient for kinase degradation when incorporated into PROTAC designs [1]. The study established a workflow for assessing E3 ligase ligand efficiency using VH032 as the validation system, demonstrating that linker attachment point selection on VH032 critically determines whether a PROTAC achieves productive ternary complex formation and target degradation [2].

linker attachment PROTAC optimization kinase degradation

E3 Ligase Ligand 18 (VH032) Optimal Research and Industrial Application Scenarios


PROTAC Development Targeting BET Bromodomain Proteins (BRD2/3/4)

VH032 is the optimal VHL ligand for developing PROTACs targeting BET bromodomain proteins, as demonstrated by MZ1 achieving a DC50 of 40 nM and 98% Dmax for BRD2 [1]. The extensive ternary complex structural data available for VH032-based BET degraders enables rational optimization of linker length and attachment chemistry to modulate degradation selectivity among BRD2, BRD3, and BRD4 paralogs [2].

BCR-ABL1-Driven Leukemia Model Degrader Synthesis

For researchers developing targeted protein degradation approaches to BCR-ABL1-driven chronic myeloid leukemia (CML), VH032 provides a validated E3 ligase recruitment module as demonstrated by GMB-475, which degrades BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells . This application scenario is particularly relevant for studies investigating degradation-based strategies to overcome kinase inhibitor resistance.

Kinase-Targeting PROTAC Optimization with Defined Exit Vectors

VH032 derivatives with validated linker attachment points should be selected for kinase-targeting PROTAC programs, as the linker exit vector critically determines whether productive ternary complex formation and degradation occur [3]. Researchers should prioritize VH032 building blocks with characterized exit vectors rather than synthesizing de novo VH032 conjugates without validation of attachment chemistry.

Comparative E3 Ligase Platform Studies (VHL versus CRBN)

VH032 serves as the reference standard VHL ligand for comparative studies evaluating VHL-based versus CRBN-based degradation strategies. When degradation selectivity is prioritized over oral bioavailability, VHL-based PROTACs incorporating VH032 offer distinct advantages in achieving target-specific degradation as demonstrated with CDK6-selective degraders [4].

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